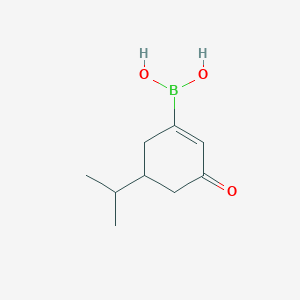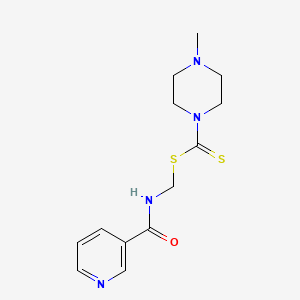
1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a carbodithioic acid group, and a nicotinamidomethyl ester moiety.
Méthodes De Préparation
The synthesis of 1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester typically involves multiple steps, including the formation of the piperazine ring, the introduction of the carbodithioic acid group, and the esterification with nicotinamide. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
1-Piperazinecarbodithioic acid, 4-methyl-, nicotinamidomethyl ester can be compared with other similar compounds, such as:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a similar piperazine ring structure but differs in the functional groups attached.
Methyl nicotinate: This compound shares the nicotinamide moiety but lacks the piperazine and carbodithioic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
38221-47-5 |
|---|---|
Formule moléculaire |
C13H18N4OS2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(pyridine-3-carbonylamino)methyl 4-methylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C13H18N4OS2/c1-16-5-7-17(8-6-16)13(19)20-10-15-12(18)11-3-2-4-14-9-11/h2-4,9H,5-8,10H2,1H3,(H,15,18) |
Clé InChI |
WSTPMFPQCWWTMG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=S)SCNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


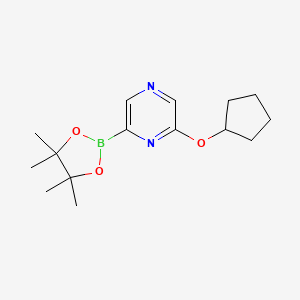
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
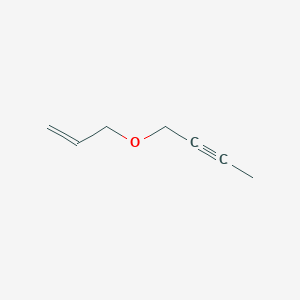


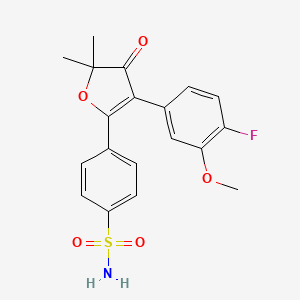


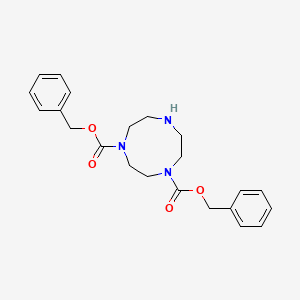

![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)


